
2-Hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine: is a pyridine derivative characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fifth position on the pyridine ring. This compound is a heterocyclic building block with significant applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis often begins with 2-Hydroxy-5-pyridinecarboxylic acid.
Cyclization: The cyclization process forms the pyridine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Case Study: Research has shown that derivatives of 2-hydroxy-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics. In vitro studies demonstrated effectiveness against various bacterial strains.
- Data Table: Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL
-
Anti-inflammatory Properties
- Research Findings: The compound has been explored for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. In animal models, it demonstrated a reduction in inflammatory markers.
Agrochemical Applications
-
Pesticide Development
- Usage: this compound is used as a building block in the synthesis of various agrochemicals, particularly herbicides and fungicides.
- Case Study: A study highlighted its role in developing a new class of herbicides that target specific weed species without affecting crops.
-
Plant Growth Regulators
- Application: The compound has been investigated for its potential as a plant growth regulator, influencing growth patterns and enhancing yield in certain crops.
Analytical Chemistry Applications
-
Reference Standard in Environmental Analysis
- Importance: Due to its unique properties, this compound serves as a reference standard for environmental testing, particularly in assessing pesticide residues in soil and water samples.
- Data Table: Analytical Applications
Application Area Methodology Pesticide Residue Testing HPLC/GC-MS Soil Contamination Analysis Spectrophotometry
-
Chromatography
- The compound is utilized in chromatography as a stationary phase modifier due to its polar characteristics, improving separation efficiency for various analytes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 2-Hydroxy-6-(trifluoromethyl)pyridine
Uniqueness
2-Hydroxy-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it valuable in various applications .
Biological Activity
2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities and applications in various scientific fields, including medicinal chemistry, agriculture, and environmental science. This compound's unique structure, featuring a hydroxyl group and a trifluoromethyl group, enhances its reactivity and potential as a pharmacological agent.
- Chemical Formula : C₆H₄F₃N₁O
- Molecular Weight : 165.1 g/mol
- Structural Features : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the hydroxyl group allows for hydrogen bonding with biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of enzymes involved in critical biological pathways, including those related to bacterial virulence and cancer cell proliferation .
- Protein-Ligand Interactions : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, which are crucial for drug development .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain compounds within this class reduced the viability of MCF7 breast cancer cells while maintaining lower toxicity towards healthy MCF10A cells. This selectivity is promising for developing targeted cancer therapies .
Agricultural Research
This compound serves as a model for studying herbicide metabolism in plants. In hydroponically grown maize, metabolites such as N-glucoside and O-malonylglucoside conjugates were identified using advanced analytical techniques (HPLC-NMR-MS), highlighting its role in understanding plant interactions with agrochemicals .
Study 1: Anticancer Properties
In a comparative study, several pyridine derivatives were tested for their cytotoxic effects on MCF7 and MCF10A cell lines. The results showed that specific derivatives of this compound significantly decreased MCF7 cell viability by up to 40% after 72 hours of treatment, indicating its potential as an effective anticancer agent .
Compound | Concentration (µM) | MCF7 Cell Viability (%) | MCF10A Cell Viability (%) |
---|---|---|---|
Control | - | 100 | 100 |
DOX | 1 | 60 | 80 |
Trifluoromethyl Derivative | 50 | 40 | 75 |
Study 2: Herbicide Metabolism
A study focused on the metabolism of fluazifop-P-butyl in resistant goosegrass utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze metabolites. The findings suggested that the metabolic pathways involving compounds like this compound are critical for understanding herbicide resistance in agricultural settings .
Q & A
Basic Questions
Q. What are the preferred synthetic routes for 2-hydroxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation or hydroxylation of trifluoromethylpyridine precursors. For example, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) can undergo nucleophilic substitution with hydroxide ions under controlled pH (8–10) and temperature (60–80°C) to yield the hydroxyl derivative . Microwave-assisted hydrolysis has also been reported to enhance reaction efficiency, reducing reaction time by 30–50% compared to conventional heating . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF or THF), and exclusion of moisture to prevent side reactions like hydrolysis of the trifluoromethyl group.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : NMR is critical for identifying the trifluoromethyl group ( to ppm). NMR reveals the hydroxyl proton (broad singlet, ppm) and aromatic protons (doublets, ppm) .
- FT-IR : Strong absorption bands at 3300–3500 cm (O–H stretch) and 1100–1200 cm (C–F stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 163.0973 (CHFNO) with fragmentation patterns indicating loss of –OH or –CF groups .
Advanced Research Questions
Q. How does this compound enhance MALDI imaging of tissue metabolites compared to traditional matrices?
In MALDI-MSI, this compound derivatives (e.g., HNTP) outperform conventional matrices like 2,5-dihydroxybenzoic acid due to:
- Low Background Interference : Minimal ion suppression below m/z 500, enabling detection of low-abundance metabolites.
- High Ionization Efficiency : Enhanced UV absorption (λ ≈ 330 nm) promotes efficient desorption/ionization.
- Spatial Resolution : Sub-μm crystal formation improves imaging precision.
Matrix | Metabolites Detected (Rat Liver) | Spatial Resolution |
---|---|---|
HNTP | 185 | <10 μm |
2,5-DHB | 145 | 20–50 μm |
2-MBT | 120 | 50–100 μm |
Data from MALDI-MSI studies demonstrate HNTP’s superiority in detecting phospholipids, amino acids, and nucleotides .
Q. What strategies address regioselectivity challenges in functionalizing this compound?
Regioselective functionalization is complicated by competing reactivity at the hydroxyl group versus the electron-deficient pyridine ring. Methodological approaches include:
- Protection/Deprotection : Temporarily protecting the hydroxyl group with silyl ethers (e.g., TMS-Cl) enables selective C–H activation at the 3- or 4-position via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Directed Metalation : Using LDA (lithium diisopropylamide) at −78°C directs deprotonation to the 6-position, enabling halogenation or alkylation .
Contradictions in regioselectivity data often arise from solvent effects (polar aprotic vs. protic) or catalyst choice (Pd vs. Cu). For example, Pd(OAc) favors C–N coupling at the 2-position, while CuI promotes Ullmann-type C–O bond formation .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Density functional theory (DFT) and molecular docking studies correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. For instance:
- Anticancer Activity : Derivatives with amino substituents show strong binding to EGFR kinase (ΔG ≈ −9.2 kcal/mol) due to hydrogen bonding with Thr790 and hydrophobic interactions with the trifluoromethyl group .
- Enzyme Inhibition : The hydroxyl group’s acidity (pKa ≈ 4.5) facilitates deprotonation in biological matrices, enhancing interactions with catalytic serine residues in hydrolases .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Discrepancies (e.g., 152–160°C) arise from:
- Purity : Commercial samples with >97% purity (per GC-MS) show consistent melting points, while impure batches (e.g., containing residual solvents) depress values .
- Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) influence crystal packing and thermal stability .
Standardized recrystallization from ethanol/water (1:1) is recommended for reproducible results .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJSCNPUHYZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044387 | |
Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-63-0 | |
Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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